Cas no 860786-77-2 (5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline structure
860786-77-2 structure
Product Name:5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline
CAS No:860786-77-2
MF:
MW:
CID:4661419
Update Time:2025-05-18

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 5-(BENZYLSULFONYL)-7-(TRIFLUOROMETHYL)-1,2,3,3A,4,5-HEXAHYDROPYRROLO[1,2-A]QUINOXALINE
    • Pyrrolo[1,2-a]quinoxaline, 1,2,3,3a,4,5-hexahydro-5-[(phenylmethyl)sulfonyl]-7-(trifluoromethyl)-
    • 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B146915-25mg
5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2
25mg
$ 230.00 2022-06-07
TRC
B146915-50mg
5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2
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$ 380.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00940964-1g
5-Phenylmethanesulfonyl-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
860786-77-2 90%
1g
¥4193.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616005-1mg
5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 98%
1mg
¥428.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616005-5mg
5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 98%
5mg
¥573.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616005-10mg
5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 98%
10mg
¥862.00 2024-07-28
Key Organics Ltd
12W-0246-1MG
5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
12W-0246-5MG
5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
12W-0246-10MG
5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 >90%
10mg
£63.00 2023-09-08
Key Organics Ltd
12W-0246-0.5G
5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
860786-77-2 >90%
0.5g
£385.00 2023-09-08

Additional information on 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline

Introduction to 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS No. 860786-77-2)

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline, identified by its CAS number 860786-77-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of fused heterocyclic systems, combining a pyrrole ring with a quinoxaline moiety, which endows it with unique electronic and steric properties. The presence of a benzylsulfonyl group at the 5-position and a trifluoromethyl group at the 7-position introduces additional functionalization that enhances its potential as a bioactive scaffold.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The hexahydropyrrolo[1,2-a]quinoxaline core is particularly challenging to construct due to its rigid bicyclic framework. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations, have been employed to streamline the construction of this scaffold. The introduction of the benzylsulfonyl and trifluoromethyl substituents further complicates the synthesis but also enhances the molecule's pharmacological profile by modulating its lipophilicity and metabolic stability.

In recent years, there has been growing interest in heterocyclic compounds as therapeutic agents due to their diverse biological activities. The pyrrolo[1,2-a]quinoxaline scaffold has been explored for its potential in inhibiting various enzymatic targets involved in cancer progression and inflammatory diseases. The benzylsulfonyl group often serves as a pharmacophore that interacts with specific amino acid residues in protein targets, while the trifluoromethyl group can improve binding affinity by increasing lipophilicity and reducing metabolic susceptibility. This combination makes 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline an attractive candidate for further pharmacological investigation.

Recent studies have highlighted the role of hexahydropyrrolo[1,2-a]quinoxalines in modulating kinase activity, which is crucial for developing treatments against cancers driven by aberrant signaling pathways. For instance, derivatives of this scaffold have shown promise in inhibiting tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). The structural features of 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline, particularly the electron-withdrawing nature of the benzylsulfonyl group and the electron-donating effect of the trifluoromethyl group, may contribute to its ability to interact with these targets effectively.

The pharmacokinetic properties of this compound are also of great interest. The presence of both polar (benzylsulfonyl) and non-polar (trifluoromethyl) substituents suggests that it may exhibit balanced solubility in both aqueous and lipid environments. This property is advantageous for drug delivery systems that require both systemic distribution and target specificity. Additionally, computational studies using molecular modeling techniques have been employed to predict how this compound might bind to biological targets at an atomic level. These simulations provide valuable insights into optimizing its structure for improved potency and selectivity.

In clinical research settings, 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3a4b6-hexahydropyrrolo[1b2a]quinoxaline has been tested in preclinical models to evaluate its efficacy against various disease states. Preliminary results indicate that it demonstrates significant inhibitory activity against certain cancer cell lines by disrupting key signaling pathways involved in tumor growth and survival. Furthermore, benzylsulfonyl-containing derivatives have shown potential in reducing inflammation by modulating cytokine production pathways. These findings underscore the therapeutic promise of this class of compounds.

The development of novel synthetic routes for this compound has been an area of active research. Researchers have explored alternative methodologies to improve yield and reduce environmental impact while maintaining high chemical purity. Green chemistry principles have been incorporated into these synthetic strategies by employing solvent-free reactions, catalytic amounts of transition metals, and renewable feedstocks where possible. Such advancements not only enhance efficiency but also align with global efforts toward sustainable pharmaceutical manufacturing practices.

The future direction for research on 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1b23456-hexahydropyrrolo[12a]quinoxaline includes further exploration of its mechanism(s) of action, optimization through structure-activity relationship (SAR) studies, and investigation into potential side effects or toxicities associated with long-term use. Collaborative efforts between synthetic chemists, biochemists, pharmacologists, and clinicians will be essential for translating laboratory findings into viable therapeutic agents that meet regulatory standards for human use.

In conclusion, 5(Benzylsulfonyl)7(tr trifluoromethyl)12a34 hexahydropyrrolol12aquinoxaline represents an exciting example of how structural complexity can be leveraged to develop novel bioactive molecules with therapeutic potential.* Its unique combination* functional groups*and promising preclinical data*make it a valuable compound*for ongoing research.* As our understanding*biological systems*continues*evolve,*compounds like this one*will play an increasingly important role*in addressing complex diseases through targeted molecular intervention.*

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